4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid
Overview
Description
4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid is a useful research compound. Its molecular formula is C18H26O5 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Structure
- Research on tetrahydro-2H-pyran derivatives focuses on their roles in synthesizing complex organic molecules, such as diamides and tetrahydrofuran derivatives, showcasing their utility in creating compounds with potential pharmacological properties (Agekyan & Mkryan, 2015; Drewes et al., 1993).
- The crystal structures of related compounds have been determined, providing insights into their molecular configurations and potential reactivity, highlighting the importance of structural analysis in understanding the chemical behavior of tetrahydro-2H-pyran derivatives (Covarrubias-Zúñiga & Espinosa-Pérez, 1997).
Bioactive Compound Synthesis
- Synthesis efforts have also targeted bioactive compounds, with tetrahydro-2H-pyran derivatives serving as key intermediates. These studies underscore the potential of such compounds in medicinal chemistry, particularly in the synthesis of molecules with antibacterial and antioxidant properties (Memar et al., 2020).
Advanced Organic Synthesis Techniques
- Tetrahydro-2H-pyran derivatives are pivotal in advanced organic synthesis techniques, enabling the creation of structurally complex and functionally diverse molecules. This includes the synthesis of fused pyranones and pyranocondensed heterocycles, demonstrating the versatility of these compounds in organic synthesis (Schmidt et al., 1983).
Properties
IUPAC Name |
4-[6-(oxan-2-yloxy)hexoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c19-18(20)15-8-10-16(11-9-15)21-12-4-1-2-5-13-22-17-7-3-6-14-23-17/h8-11,17H,1-7,12-14H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTAHXSRBNHLSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCOC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391755 | |
Record name | 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201601-60-7 | |
Record name | 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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